molecular formula C5H6ClN2NaO2S B2849136 Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate CAS No. 2193060-91-0

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate

Cat. No.: B2849136
CAS No.: 2193060-91-0
M. Wt: 216.61
InChI Key: ARYBLKDSZZLMQN-UHFFFAOYSA-M
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Description

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C5H7ClN2O2SNa. It is a pyrazole derivative, characterized by the presence of a sulfinate group at the 4-position and a chlorine atom at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-ethyl-1H-pyrazole with a sulfinate source. One common method is the reaction of 5-chloro-1-ethyl-1H-pyrazole with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired sulfinate product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate involves its interaction with molecular targets through its sulfinate and pyrazole functional groups. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Sodium 5-chloro-1-methyl-1H-pyrazole-4-sulfinate: Similar structure but with a methyl group instead of an ethyl group.

    Sodium 5-chloro-1-ethyl-1H-pyrazole-3-sulfinate: Similar structure but with the sulfinate group at the 3-position.

    Sodium 5-bromo-1-ethyl-1H-pyrazole-4-sulfinate: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both the chlorine atom and the sulfinate group at specific positions on the pyrazole ring can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

sodium;5-chloro-1-ethylpyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S.Na/c1-2-8-5(6)4(3-7-8)11(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYBLKDSZZLMQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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